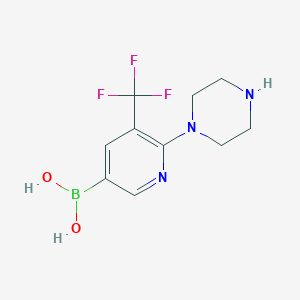

(6-(Piperazin-1-yl)-5-(trifluoromethyl)pyridin-3-yl)boronic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

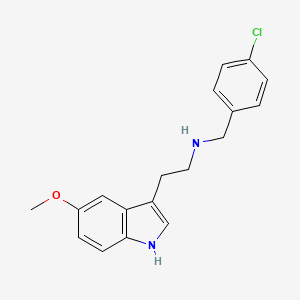

“(6-(Piperazin-1-yl)-5-(trifluoromethyl)pyridin-3-yl)boronic acid” is a chemical compound with the molecular formula C10H13BF3N3O2 . It is not intended for human or veterinary use and is used for research purposes.

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the protodeboronation of pinacol boronic esters has been utilized in a radical approach . Additionally, two procedures for the preparation of 6-(trifluoromethyl)pyridin-2(1H)-one have been reported: a cyclocondensation method starting from (E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one and direct fluorination of 2-picoline through a chlorine/fluorine exchange reaction .Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For example, the protodeboronation of pinacol boronic esters has been reported, which allows for formal anti-Markovnikov alkene hydromethylation . This reaction sequence was applied to methoxy protected (−)-Δ8-THC and cholesterol .Scientific Research Applications

Piperazine Derivatives in Therapeutic Research

Piperazine derivatives have shown a wide range of therapeutic uses, including antipsychotic, antihistamine, antianginal, antidepressant, anticancer, antiviral, cardio protector, anti-inflammatory, and imaging agent applications. Their versatility in drug design is attributed to the ability of slight modifications to the piperazine nucleus, which can significantly alter the medicinal potential of the resultant molecules. This flexibility suggests the potential for (6-(Piperazin-1-yl)-5-(trifluoromethyl)pyridin-3-yl)boronic acid to be a valuable building block in designing molecules for various diseases, emphasizing the importance of further therapeutic investigations on this motif (Rathi et al., 2016).

Boronic Acid Drugs Design and Discovery

Boronic acid compounds, such as this compound, have been increasingly incorporated into drug discovery efforts due to their desirable properties, which may enhance drug potency or improve pharmacokinetic profiles. The review by Plescia and Moitessier (2020) highlights the growing interest in boronic acids for drug design, with several boronic acid drugs approved by regulatory agencies and more in clinical trials. Their unique properties, including the ability to form reversible covalent bonds with biological molecules, make boronic acids an attractive option for novel drug development, underscoring the potential for innovative therapeutic applications (Plescia & Moitessier, 2020).

Synthesis and Evaluation of Ligands for D2-like Receptors

Compounds containing arylcycloalkylamines, such as phenyl piperidines and piperazines, have been identified as pharmacophoric groups in several antipsychotic agents, indicating their relevance in CNS activity modulation. This suggests the significance of compounds like this compound in synthesizing ligands that may exhibit high potency and selectivity at D2-like receptors. The review by Sikazwe et al. (2009) elucidates the role of common pharmacophoric groups, including arylalkyl substituents, in enhancing the binding affinity and selectivity of agents at D2-like receptors, pointing towards the compound's potential application in CNS drug development (Sikazwe et al., 2009).

Safety and Hazards

properties

IUPAC Name |

[6-piperazin-1-yl-5-(trifluoromethyl)pyridin-3-yl]boronic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BF3N3O2/c12-10(13,14)8-5-7(11(18)19)6-16-9(8)17-3-1-15-2-4-17/h5-6,15,18-19H,1-4H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQOGPHVHMMYKCE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(N=C1)N2CCNCC2)C(F)(F)F)(O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BF3N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.04 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(5-Fluoro-2-methoxyphenyl)-[1,2,4]triazolo[1,5-A]pyrazin-2-amine](/img/structure/B2515976.png)

![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-3-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2515977.png)

![1,2,4,5,10,11-Hexazatricyclo[7.3.0.02,6]dodeca-5,7,9,11-tetraen-3-one](/img/structure/B2515982.png)

![N-(2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2515985.png)

![[2-[(2-Methylphenyl)methylamino]-2-oxoethyl] 3,4,5-trimethoxybenzoate](/img/structure/B2515987.png)

![2-Oxaspiro[4.4]nonan-3-ylmethanamine;hydrochloride](/img/structure/B2515990.png)

![N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)-3,4-dimethylbenzenesulfonamide](/img/structure/B2515991.png)

![6-(4-Fluorophenyl)-5-(piperazin-1-ylmethyl)imidazo[2,1-b][1,3]thiazole](/img/structure/B2515992.png)

![Cyclopent-3-en-1-yl-[4-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]methanone](/img/structure/B2515993.png)